molecular formula C12H22N2O4S B4424747 [1-(Ethylsulfonyl)piperidin-4-yl](morpholin-4-yl)methanone

[1-(Ethylsulfonyl)piperidin-4-yl](morpholin-4-yl)methanone

Cat. No.: B4424747
M. Wt: 290.38 g/mol
InChI Key: DHXRBNCWTOZZQJ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)piperidin-4-ylmethanone: is a synthetic organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a morpholine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)piperidin-4-ylmethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.

    Formation of the Methanone Linkage: The final step involves forming the methanone linkage, possibly through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group.

    Reduction: Reduction reactions could target the methanone linkage or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules. Biology : It may be explored for its potential biological activity, such as enzyme inhibition or receptor binding. Medicine Industry : Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-(Ethylsulfonyl)piperidin-4-ylmethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)piperidin-4-ylmethanone
  • 1-(Ethylsulfonyl)piperidin-4-ylmethanone

Uniqueness

The unique combination of the ethylsulfonyl group and the morpholine ring in 1-(Ethylsulfonyl)piperidin-4-ylmethanone) may confer distinct chemical and biological properties, such as enhanced solubility, stability, or specific binding affinity to molecular targets.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-2-19(16,17)14-5-3-11(4-6-14)12(15)13-7-9-18-10-8-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXRBNCWTOZZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Ethylsulfonyl)piperidin-4-yl](morpholin-4-yl)methanone
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